1-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
Overview
Description
1-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, a morpholine ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is attached through a Friedel-Crafts alkylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can be compared with similar compounds such as:
1-(3,4-dichlorobenzyl)-N-[2-(piperidin-4-yl)ethyl]piperidine-4-carboxamide: Similar structure but different substituents on the piperidine ring.
1-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide: Similar structure but different position of the carboxamide group.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O2/c20-17-2-1-15(13-18(17)21)14-24-6-3-16(4-7-24)19(25)22-5-8-23-9-11-26-12-10-23/h1-2,13,16H,3-12,14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAGNGGVCPYWJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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